An In-depth Technical Guide to the Core Chemical Properties of 3-Methylheptan-4-one
An In-depth Technical Guide to the Core Chemical Properties of 3-Methylheptan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and spectral characterization of 3-Methylheptan-4-one. The information is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.
Core Chemical and Physical Properties
3-Methylheptan-4-one is a branched-chain aliphatic ketone. Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 15726-15-5 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 155-160 °C | [3][4] |
| Density | 0.811 g/cm³ | [3] |
| Flash Point | 38 °C | [5] |
| Solubility | Soluble in alcohol and ether | [3] |
Synthesis of 3-Methylheptan-4-one
A common and effective method for the synthesis of 3-Methylheptan-4-one involves a two-step process: the Grignard reaction to form the precursor alcohol, (±)-4-methylheptan-3-ol, followed by its oxidation to the target ketone.[3][4]
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Apparatus Setup: A 100 mL three-neck flask is fitted with a 25 mL addition funnel, a reflux condenser protected by a drying tube, and a magnetic stir bar.
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Initiation of Grignard Reagent Formation: To the flask, add 15 mL of dry diethyl ether and an appropriate amount of magnesium turnings. Add a small amount of a 2-bromopentane solution in dry diethyl ether to the magnesium and stir to initiate the formation of the organometallic reagent.
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Grignard Reagent Formation: Gradually add the remaining 2-bromopentane solution over 15 minutes while stirring continuously. Continue stirring for an additional 10 minutes after the addition is complete.
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Reaction with Propanal: Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel. Add this solution dropwise to the stirred Grignard solution and continue stirring for another 15 minutes after the addition is complete.
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Work-up: Gradually add 10 mL of water, followed by 10 mL of dilute hydrochloric acid (10%) until all inorganic salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide solution.
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Isolation and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator. The crude product can be purified by distillation, collecting the fraction boiling between 150-165 °C.
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Preparation of Oxidizing Agent: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath, add 35 mL of distilled water and concentrated sulfuric acid. To this, add sodium dichromate and stir until a clear orange solution is obtained.
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Oxidation Reaction: Continue to stir the solution and add 5.0 g (38 mmol) of 4-methylheptan-3-ol in small portions over about 10 minutes. The color of the reaction mixture should gradually change to green. Stir the mixture for a further 10 minutes.
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Extraction: Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether. Shake the funnel and separate the organic layer.
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Washing and Drying: Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution and then dry it over anhydrous magnesium sulfate.
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Isolation and Purification: Filter off the drying agent, evaporate the filtrate on a rotary evaporator, and distill the residue at atmospheric pressure, collecting the fraction boiling in the range of 155-160 °C to obtain the final product.
Spectroscopic Data
The structural elucidation of 3-Methylheptan-4-one is supported by various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum of (S)-(+)-4-Methyl-3-heptanone shows characteristic signals including a triplet at approximately 0.90 ppm (CH₃CH₂), a doublet at around 1.06 ppm (CH₃CH), and a quartet at about 2.45 ppm (CH₂CH₃).[5]
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¹³C NMR: The carbon NMR spectrum provides further structural confirmation. While a detailed spectrum requires a subscription to view on some databases, computed spectra are available.[6][7]
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Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl group (C=O) at approximately 1710 cm⁻¹.[1][5]
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Mass Spectrometry (MS): The mass spectrum of 3-Methylheptan-4-one shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure.[8][9]
Visualized Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of 3-Methylheptan-4-one, from the initial Grignard reaction to the final purification.
References
- 1. 4-Heptanone, 3-methyl- [webbook.nist.gov]
- 2. 4-Methyl-3-heptanone | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Heptanone, 3-methyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
